molecular formula C8H8ClFO B1442793 1-(Chloromethyl)-2-fluoro-3-methoxybenzene CAS No. 178974-63-5

1-(Chloromethyl)-2-fluoro-3-methoxybenzene

Cat. No. B1442793
CAS RN: 178974-63-5
M. Wt: 174.6 g/mol
InChI Key: HDADXTHUZVRVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-2-fluoro-3-methoxybenzene is a useful research compound. Its molecular formula is C8H8ClFO and its molecular weight is 174.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Chloromethyl)-2-fluoro-3-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethyl)-2-fluoro-3-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

178974-63-5

Molecular Formula

C8H8ClFO

Molecular Weight

174.6 g/mol

IUPAC Name

1-(chloromethyl)-2-fluoro-3-methoxybenzene

InChI

InChI=1S/C8H8ClFO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3

InChI Key

HDADXTHUZVRVIO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1F)CCl

Canonical SMILES

COC1=CC=CC(=C1F)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Fluoro-3-methoxybenzyl alcohol from Step 2 (12.16 g, 78 mmol) was dissolved in concentrated hydrochloric acid (60 mL) and hydrochloric acid gas was bubbled through the solution for 3 minutes. The flask was capped and the reaction stirred at room temperature (21 hours). The reaction mixture was extracted with ether, dried over MgSO4 and concentrated in vacuo to give 2-fluoro-3-methoxybenzyl chloride (10.36 g, 76%) as a green oil: 1H NMR (acetone-d6) 300 MHz 7.12 (m, 2H) 7.05 (m, 1H) 4.73 (s, 2H) 3.89 (s, 3H); 19F NMR (acetone-d6) 300 MHz -142.07(m).
Quantity
12.16 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

24.79 g (158.75 mmol) of 2-fluoro-3-methoxybenzyl alcohol is dissolved in 35 ml of dichloromethane. While being cooled slightly, 58.4 ml of thionyl chloride is added in drops, and the batch is then stirred overnight at room temperature. The reaction mixture is spun in until a dry state is reached, the residue is dissolved in methyl tert-butyl ether, and it is shaken twice with semi-saturated potassium carbonate solution. The aqueous phase is extracted once with methyl tert-butyl ether. The combined organic extracts are worked up as usual. The residue that is obtained is incorporated in crude form into the next stage.
Quantity
24.79 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
58.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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